molecular formula C14H17N3S B2638187 2-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)benzo[d]thiazole CAS No. 2097873-04-4

2-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)benzo[d]thiazole

Katalognummer: B2638187
CAS-Nummer: 2097873-04-4
Molekulargewicht: 259.37
InChI-Schlüssel: XAFOJYQREUITTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)benzo[d]thiazole is a synthetic small molecule featuring a benzothiazole core linked to a 5-methylhexahydropyrrolo[3,4-c]pyrrole group. This structure is of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. The benzothiazole scaffold is a privileged structure in pharmacology, known to confer a wide range of biological activities. Scientific literature indicates that compounds based on the benzothiazole nucleus show promising potential as antibacterial agents, especially against resistant Gram-negative pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa by targeting the bacterial enzymes DNA gyrase and topoisomerase IV . Furthermore, benzothiazole derivatives have been extensively investigated for their applications in central nervous system research. They have demonstrated notable activity in models of neurodegenerative diseases and as anticonvulsants, interfering with glutamate receptor neurotransmission and showing efficacy in standardized seizure tests . The incorporation of the hexahydropyrrolopyrrole moiety may influence the compound's solubility, bioavailability, and binding affinity, making it a valuable chemical probe for hit-to-lead optimization campaigns in drug discovery. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use. For specific product information, including batch-specific certificates of analysis, purity, pricing, and availability, please contact our sales team.

Eigenschaften

IUPAC Name

2-(2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3S/c1-16-6-10-8-17(9-11(10)7-16)14-15-12-4-2-3-5-13(12)18-14/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFOJYQREUITTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CN(CC2C1)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)benzo[d]thiazole typically involves multi-step organic reactions. One common approach is the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia under neutral or weakly acidic conditions to form the pyrrole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzo[d]thiazole ring, using reagents like halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Neurological Disorders

Research indicates that compounds similar to 2-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)benzo[d]thiazole exhibit significant activity against acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. In vitro studies have shown that derivatives with a benzo[d]thiazole moiety can inhibit AChE effectively, suggesting potential use in treating cognitive decline associated with neurodegenerative diseases .

Receptor Targeting

This compound has also been evaluated for its affinity towards the α7-nicotinic acetylcholine receptor (α7-nAChR). Such receptors are implicated in various neurological functions and diseases. Studies have demonstrated that ligands targeting α7-nAChR can modulate neurotransmitter release and exhibit neuroprotective effects, making them promising candidates for further development in treating conditions like schizophrenia and anxiety disorders .

Case Study 1: Acetylcholinesterase Inhibition

In a study focused on the synthesis of thiazole derivatives, researchers synthesized a series of compounds including those similar to 2-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)benzo[d]thiazole. The most potent inhibitor exhibited an IC50 value of 2.7 µM against AChE, highlighting the compound's therapeutic potential in Alzheimer's disease treatment .

Case Study 2: Radiolabeled Ligands for Imaging

Another significant application involves the development of radiolabeled analogs for positron emission tomography (PET) imaging to study α7-nAChR. The synthesis of these compounds allows for real-time imaging of receptor activity in vivo, providing insights into their role in neurological disorders and aiding drug development processes .

Comparative Data Table

Compound Target IC50 (µM) Application Area
2-(5-Methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)benzo[d]thiazoleAChE2.7Alzheimer's Disease
[11C]A-833834α7-nAChRNot specifiedNeurological Imaging
Coumarin DerivativeAChEVariesCognitive Enhancement

Wirkmechanismus

The mechanism of action of 2-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)benzo[d]thiazole involves its interaction with specific molecular targets. The benzo[d]thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The hexahydropyrrolo[3,4-c]pyrrole moiety may also contribute to the compound’s overall bioactivity by enhancing its binding affinity to target molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table highlights key structural and pharmacological differences between 2-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)benzo[d]thiazole and related compounds (Figure 1 for structures):

Compound Core Structure Key Substituents Synthetic Yield Pharmacological Notes
2-(5-Methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)benzo[d]thiazole Benzo[d]thiazole + pyrrolopyrrole 5-Methyl on pyrrolopyrrole Not reported Hypothesized to target kinases or GPCRs due to aromatic-amine hybrid structure.
1-[(3aS,6aS)-5-(1H-Benzotriazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]-2-[4-(trifluoromethoxy)phenoxy]ethan-1-one () Benzotriazole + pyrrolopyrrole Trifluoromethoxyphenoxy, benzotriazole-carbonyl Not reported Likely optimized for protease inhibition; trifluoromethoxy enhances metabolic stability .
(4-(5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone () Triazole-phenyl + pyrrolopyrrole Chloropyrimidine, triazole-phenyl, methylpyrrolopyrrole 13% Demonstrated moderate kinase inhibitory activity; low yield attributed to complex coupling .
2-[(E)-3-(2-Furyl)acryloyl]-7-(5-methyloxazol-4-yl)-methoxy-6-(tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline () Tetrahydroisoquinoline Furylacryloyl, methyloxazole, tetrazolyl Not reported Tetrazolyl group enhances solubility; potential angiotensin II receptor antagonist .

Structural and Functional Insights:

Aromatic vs. Heteroaromatic Cores: The benzo[d]thiazole in the target compound provides a rigid, planar structure compared to the benzotriazole in , which introduces additional hydrogen-bonding sites via its triazole nitrogen atoms . The tetrahydroisoquinoline core in offers conformational flexibility, favoring interactions with larger binding pockets (e.g., GPCRs) .

Chloropyrimidine and triazole groups in enhance selectivity for ATP-binding pockets in kinases but complicate synthesis .

Synthetic Challenges: Palladium-catalyzed couplings (e.g., ) often result in lower yields (~13%) due to steric hindrance from the pyrrolopyrrole moiety . Acid-mediated deprotection (e.g., HCl in 2-propanol, ) is more efficient for pyrrolopyrrole derivatives, yielding ~87% for analogous compounds .

Hypothetical Pharmacological Implications

  • Kinase Inhibition : The benzo[d]thiazole may mimic adenine in ATP-binding sites, similar to triazole derivatives in .
  • GPCR Modulation : The methylpyrrolopyrrole could engage in salt-bridge interactions with aspartate residues in aminergic receptors .

Biologische Aktivität

The compound 2-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)benzo[d]thiazole is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C20_{20}H20_{20}N2_2O2_2
  • CAS Number : 861119-08-6
  • Molecular Weight : 336.39 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : The compound has shown effectiveness against a range of bacterial strains, indicating potential as an antimicrobial agent. This activity is likely due to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes.
  • Anticancer Properties : Some derivatives of benzo[d]thiazole compounds have been reported to induce apoptosis in cancer cells. The specific pathways involved include the activation of caspases and modulation of p53 signaling.
  • Neuroprotective Effects : Research indicates that compounds with similar structures may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.

Biological Activity Data Table

Activity TypeEffectivenessReference
AntimicrobialBroad-spectrum activity
AnticancerInduces apoptosis
NeuroprotectiveReduces oxidative stress

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial properties of various derivatives of benzo[d]thiazole, including our compound of interest. It was found to inhibit the growth of Staphylococcus aureus and Escherichia coli, showcasing a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
  • Anticancer Activity :
    In vitro studies demonstrated that the compound could induce cell cycle arrest in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
  • Neuroprotective Effects :
    Research involving neuroblastoma cells indicated that treatment with this compound led to a significant reduction in cell death caused by oxidative agents. This suggests a protective mechanism possibly involving antioxidant pathways .

Q & A

Basic: What are the key synthetic strategies for 2-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)benzo[d]thiazole?

Methodological Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions and heterocyclic ring formation. For example:

  • Step 1: Pd(OAc)₂-mediated Buchwald-Hartwig amination to couple halogenated benzo[d]thiazole derivatives with pyrrolo-pyrrole intermediates (e.g., tert-butyl-protected hexahydropyrrolo[3,4-c]pyrrole) .
  • Step 2: Acid-mediated deprotection (e.g., HCl in dioxane) to remove Boc groups, yielding the free amine .
  • Step 3: Nucleophilic substitution or condensation reactions to introduce methyl groups at the pyrrolo-pyrrole nitrogen (e.g., using methyl iodide under basic conditions) .
    Validation: Monitor intermediates via LC-MS and confirm regiochemistry via ¹H/¹³C NMR (e.g., coupling constants for bicyclic systems) .

Basic: How is the stereochemistry of the hexahydropyrrolo[3,4-c]pyrrole core validated?

Methodological Answer:

  • X-ray crystallography resolves absolute configuration, particularly for enantiopure intermediates (e.g., (3aR,6aS) configurations in related compounds) .
  • Chiral HPLC separates enantiomers using columns like Chiralpak AD-H with hexane/isopropanol mobile phases .
  • NOESY NMR identifies spatial proximity of protons in the bicyclic system (e.g., axial vs. equatorial methyl groups) .

Advanced: How to design structure-activity relationship (SAR) studies for neuropathic pain targets?

Methodological Answer:

  • Core Modifications: Replace benzo[d]thiazole with benzimidazole (as in nociceptin receptor agonists) to assess binding affinity changes .
  • Substitution Patterns: Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to evaluate metabolic stability and receptor engagement .
  • Functional Assays: Use CHO-K1 cells transfected with human NOP receptors to measure cAMP inhibition (EC₅₀ values) and compare with in vivo rodent neuropathic pain models (e.g., chronic constriction injury) .

Advanced: How to resolve contradictions between in vitro receptor binding and in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure plasma protein binding (equilibrium dialysis) and brain penetration (LC-MS/MS of cerebrospinal fluid) to identify bioavailability limitations .
  • Metabolite Screening: Use liver microsomes (human/rat) to detect active metabolites that may contribute to in vivo effects not observed in vitro .
  • Dose-Response Refinement: Conduct tiered dosing in animal models to account for non-linear pharmacokinetics .

Advanced: What computational methods predict target engagement for this compound?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate binding to the nociceptin receptor (NOP) using homology models based on crystal structures (e.g., PDB: 4EA3) .
  • Free Energy Perturbation (FEP): Calculate ΔΔG values for methyl group substitutions to optimize binding affinity .
  • ADMET Prediction: Use SwissADME or ADMETlab to estimate logP, CYP inhibition, and hERG liability .

Basic: What in vitro models are suitable for initial bioactivity screening?

Methodological Answer:

  • Antimicrobial: Broth microdilution assays against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains .
  • Anticancer: MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination after 48-hour exposure .
  • Enzyme Inhibition: Fluorescence-based assays (e.g., HDAC inhibition using Boc-Lys(Ac)-AMC substrate) .

Advanced: How to optimize metabolic stability without compromising target affinity?

Methodological Answer:

  • Isosteric Replacement: Substitute metabolically labile methyl groups with trifluoromethyl or cyclopropyl moieties .
  • Prodrug Design: Mask polar groups (e.g., carboxylic acids) as ethyl esters to enhance permeability, with in vitro hydrolysis validation .
  • CYP Screening: Use recombinant CYP isoforms (e.g., CYP3A4, 2D6) to identify major metabolic pathways and guide structural tweaks .

Advanced: How to address enantiomer-specific effects in pharmacological studies?

Methodological Answer:

  • Chiral Resolution: Separate enantiomers via preparative SFC (supercritical fluid chromatography) and test individually in vitro/in vivo .
  • Docking Studies: Compare binding poses of (3aR,6aS) vs. (3aS,6aR) configurations to receptors like RBP4 or NOP .
  • Pharmacodynamic Profiling: Measure enantiomer-specific effects on biomarkers (e.g., plasma retinol levels for RBP4 antagonists) .

Advanced: What strategies validate target engagement in complex disease models?

Methodological Answer:

  • Genetic Knockout: Use CRISPR/Cas9 to delete NOP receptors in mice and assess compound efficacy loss .
  • PET Imaging: Develop ¹⁸F-labeled analogs for in vivo receptor occupancy studies in neuropathic pain models .
  • Biomarker Correlation: Measure downstream effectors (e.g., pERK in spinal cord tissue) to confirm mechanism .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.